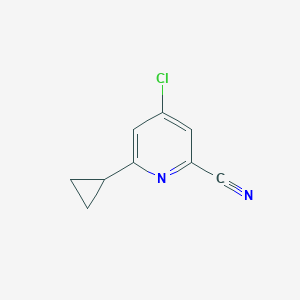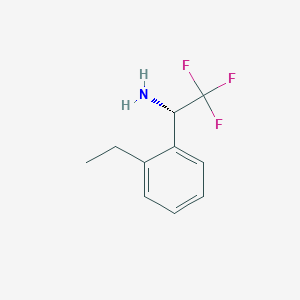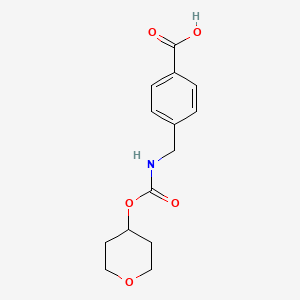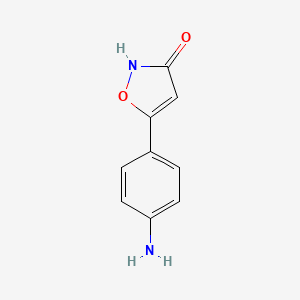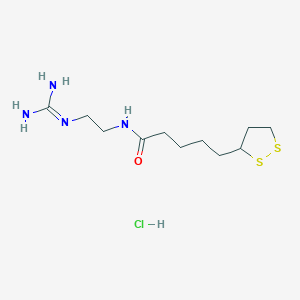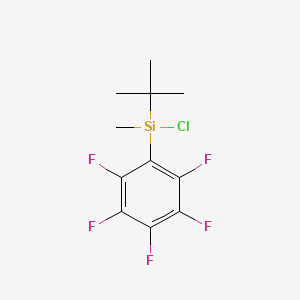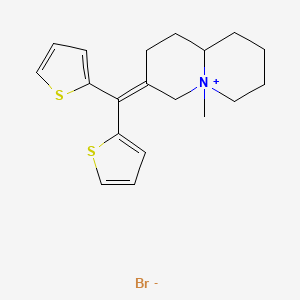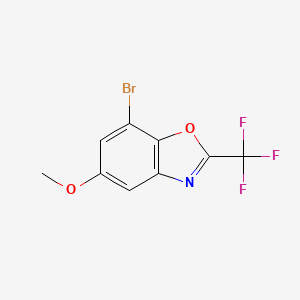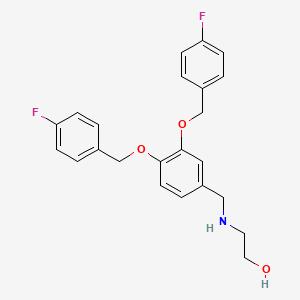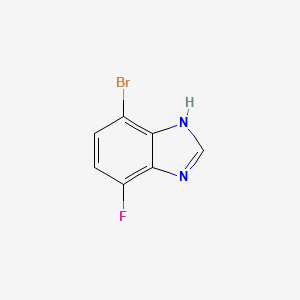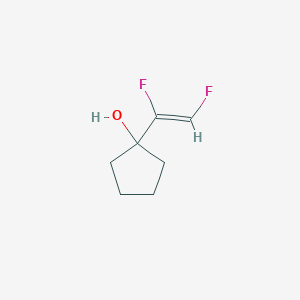
1-(1,2-Difluorovinyl)cyclopentan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1,2-Difluorovinyl)cyclopentan-1-ol is an organic compound characterized by a cyclopentane ring substituted with a difluorovinyl group and a hydroxyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,2-Difluorovinyl)cyclopentan-1-ol typically involves the reaction of cyclopentanone with difluorovinyl reagents under controlled conditions. One common method includes the use of difluorovinyl lithium or difluorovinyl magnesium bromide as the difluorovinyl source. The reaction is carried out in an inert atmosphere, often using solvents like tetrahydrofuran (THF) at low temperatures to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and scale up the production. The use of catalysts and advanced purification techniques such as distillation and crystallization are employed to achieve the desired product quality .
Análisis De Reacciones Químicas
Types of Reactions: 1-(1,2-Difluorovinyl)cyclopentan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The difluorovinyl group can be reduced to a difluoroalkyl group.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) for halogenation.
Major Products:
Oxidation: Formation of cyclopentanone derivatives.
Reduction: Formation of difluoroalkyl cyclopentanol.
Substitution: Formation of halogenated or aminated cyclopentanol derivatives.
Aplicaciones Científicas De Investigación
1-(1,2-Difluorovinyl)cyclopentan-1-ol has diverse applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-(1,2-Difluorovinyl)cyclopentan-1-ol involves its interaction with specific molecular targets and pathways. The difluorovinyl group is known to act as an electrophile, forming covalent bonds with nucleophilic sites on enzymes or receptors. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects .
Comparación Con Compuestos Similares
- 1-(3,5-Difluorophenyl)cyclopentan-1-ol
- 2-cyclopenten-1-ol
- 1,2-Disubstituted Cyclopentadienes
Comparison: 1-(1,2-Difluorovinyl)cyclopentan-1-ol is unique due to the presence of both a difluorovinyl group and a hydroxyl group on the cyclopentane ring. This combination imparts distinct chemical reactivity and biological activity compared to similar compounds.
Propiedades
Fórmula molecular |
C7H10F2O |
|---|---|
Peso molecular |
148.15 g/mol |
Nombre IUPAC |
1-[(Z)-1,2-difluoroethenyl]cyclopentan-1-ol |
InChI |
InChI=1S/C7H10F2O/c8-5-6(9)7(10)3-1-2-4-7/h5,10H,1-4H2/b6-5- |
Clave InChI |
CXWUKAGSJHGALL-WAYWQWQTSA-N |
SMILES isomérico |
C1CCC(C1)(/C(=C/F)/F)O |
SMILES canónico |
C1CCC(C1)(C(=CF)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


